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Compound of Interest

Compound Name:
N-Pentyl-1-(propan-2-yl)piperidin-

4-amine

Cat. No.: B13338690

Get Quote

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern

medicinal chemistry. Its prevalence in a vast array of pharmaceuticals stems from its ability to

confer favorable pharmacokinetic properties, engage in specific molecular interactions, and

provide a synthetically tractable framework for molecular elaboration.[1][2] Derivatives of

piperidine are integral to numerous drug classes, including antipsychotics, opioids, and

antihistamines, underscoring the scaffold's versatility.[2][3] The biological activity and ultimate

clinical success of any piperidine-based drug candidate, however, are fundamentally governed

by its physicochemical properties. Parameters such as basicity (pKa), lipophilicity (logP), and

aqueous solubility are not mere data points; they are critical determinants of a molecule's

absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

This guide provides a comprehensive technical analysis of N-Pentyl-1-(propan-2-yl)piperidin-
4-amine, a representative piperidine derivative. By dissecting its core physicochemical

attributes, we aim to provide researchers, scientists, and drug development professionals with

a predictive understanding of its behavior in biological systems. We will explore the causality

behind experimental choices for characterizing these properties and provide field-proven, self-

validating protocols for their determination.
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Section 1: Molecular Profile and Structural
Attributes
The structure of N-Pentyl-1-(propan-2-yl)piperidin-4-amine features a tertiary amine within

the piperidine ring (N1) and a secondary amine at the C4 position. The N1 position is

substituted with a sterically hindering isopropyl group, while the exocyclic amine bears a five-

carbon pentyl chain. These features—two basic centers with different steric and electronic

environments and a lipophilic alkyl chain—are key drivers of the compound's overall

physicochemical profile.

Identifier Value Source

IUPAC Name
N-Pentyl-1-(propan-2-

yl)piperidin-4-amine
-

Molecular Formula C₁₄H₃₀N₂ -

Molecular Weight 226.41 g/mol -

SMILES CCCCCNC1CCN(C(C)C)CC1 -

CAS Number

Not available (Analogue:

1019517-99-7 for N-pentyl-1-

propylpiperidin-4-amine)

[6]

Section 2: Basicity and Ionization State (pKa)
The Scientific Imperative: The acid dissociation constant, pKa, is arguably the most critical

physicochemical parameter for an ionizable compound like N-Pentyl-1-(propan-2-yl)piperidin-
4-amine. This molecule possesses two basic nitrogen atoms: the tertiary amine within the

piperidine ring and the secondary amine in the side chain. Each will have a distinct pKa value.

These values determine the degree of protonation at a given pH. At physiological pH (~7.4), the

proportion of charged (protonated) to uncharged (neutral) species profoundly influences

solubility, membrane permeability, and the ability to form ionic bonds with biological targets.[1]

[5] A highly protonated state generally enhances aqueous solubility but can hinder passage

across lipidic barriers like the blood-brain barrier (BBB).[7]
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Quantitative Data (Predicted): Due to the absence of experimental data for this specific

molecule, pKa values are predicted based on known values for structurally related compounds.

The piperidine nitrogen is expected to be the more basic center.

Parameter Predicted Value Rationale

pKa₁ (Piperidine Nitrogen) ~10.5 - 11.0 Typical for 1-alkylpiperidines.

pKa₂ (Exocyclic Amine) ~9.5 - 10.0
Typical for secondary

alkylamines.

Experimental Protocol: Determination of pKa by
Potentiometric Titration
This method provides a robust and precise determination of pKa values by creating a titration

curve of a compound solution.[8][9]

Methodology:

System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous

buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[8]

Sample Preparation: Accurately weigh and dissolve the test compound in deionized water to

a known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol or

DMSO may be used, though its effect on pKa must be noted.[8]

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride

(KCl), to maintain a constant ionic strength throughout the titration.[8]

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant

temperature (e.g., 25°C) on a magnetic stirrer. Purge the solution with nitrogen to remove

dissolved CO₂. Immerse the calibrated pH electrode.[8]

Acidification: For a basic compound, first titrate the solution with a standardized strong acid

(e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure full protonation of all basic centers.
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Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M

NaOH) in small, precise increments. Record the pH value after each addition, allowing the

reading to stabilize.

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to

the pH at the half-equivalence points on the titration curve. These are identified as the

midpoints of the buffer regions or the points of minimum slope between the equivalence

points.[8]

Visualization: Potentiometric Titration Workflow
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Caption: Workflow for pKa determination via potentiometric titration.

Section 3: Lipophilicity and Membrane Permeability
(logP/logD)
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The Scientific Imperative: Lipophilicity, the "oil-loving" nature of a molecule, is a key

determinant of its ability to cross biological membranes. It is quantified by the partition

coefficient (logP), which measures the equilibrium distribution of the neutral form of a

compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase.[10]

For ionizable molecules, the distribution coefficient (logD) is more relevant, as it measures

partitioning of all species (ionized and neutral) at a specific pH. A delicate balance is required:

sufficient lipophilicity is needed for membrane transit, but excessive lipophilicity can lead to

poor aqueous solubility, increased metabolic clearance, and non-specific binding.[7][11] For

CNS drug candidates, a logD at pH 7.4 in the range of 1-3 is often considered optimal for BBB

penetration.[12]

Quantitative Data (Predicted):

Parameter Predicted Value Rationale

cLogP (Calculated LogP) ~3.5 - 4.5

Based on the contribution of

the pentyl chain and the

overall hydrocarbon structure.

LogD at pH 7.4 ~2.0 - 3.0

The molecule will be partially

protonated at pH 7.4, reducing

its effective lipophilicity

compared to the neutral form.

Experimental Protocol: Determination of logP/logD by
Shake-Flask Method
This is the gold-standard method for measuring lipophilicity, involving direct measurement of

the compound's concentration in both phases at equilibrium.[13][14]

Methodology:

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered

saline, PBS, at pH 7.4 for logD) and vice-versa by mixing them vigorously and allowing them

to separate overnight. This prevents volume changes during the experiment.[14]
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Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (or

a minimal amount of a co-solvent like DMSO). The final concentration should be below the

compound's solubility limit in both phases.[13]

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the

pre-saturated aqueous phase containing the test compound.

Equilibration: Seal the vial and shake or gently rotate it at a constant temperature for a

sufficient period (e.g., 1-24 hours) to reach partitioning equilibrium.[13]

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two

phases.

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

Determine the concentration of the compound in each phase using a suitable analytical

technique, such as HPLC-UV or LC-MS.[14]

Calculation:

LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

To determine logP, the experiment must be conducted at a pH where the compound is fully

in its neutral form, or the value must be calculated from logD and pKa values.

Visualization: Shake-Flask Partitioning Process
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Caption: Workflow for LogD determination via the shake-flask method.

Section 4: Aqueous Solubility
The Scientific Imperative: Aqueous solubility is a fundamental property that affects a drug's

entire lifecycle, from in vitro assay performance to in vivo bioavailability. Poor solubility can be a

major hurdle for oral drug delivery, as dissolution is often the rate-limiting step for absorption.

[15][16] It also complicates the development of intravenous formulations. Early assessment of

thermodynamic solubility—the true equilibrium concentration of a compound in a saturated

solution—is essential for guiding lead optimization and formulation strategies.[17]
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Quantitative Data (Predicted):

Parameter Predicted Value Rationale

Aqueous Solubility (pH 7.4)
Low to Moderate (e.g., 10-100

µg/mL)

The molecule's high

lipophilicity (from the pentyl

group) will likely limit its

solubility, though its basic

centers will provide some

solubility in the protonated

form.

Experimental Protocol: Determination of
Thermodynamic Solubility
The shake-flask method remains the most reliable way to measure thermodynamic solubility.

[15][16]

Methodology:

Sample Preparation: Add an excess amount of the solid test compound to a vial containing

the aqueous buffer of interest (e.g., PBS at pH 7.4). The presence of visible solid material is

necessary to ensure a saturated solution is achieved.[15]

Equilibration: Seal the vial and agitate it on an orbital shaker or rotator at a constant

temperature. Equilibration time can be lengthy (24-72 hours) to ensure the

dissolution/precipitation equilibrium is reached.[18]

Phase Separation: After equilibration, separate the undissolved solid from the solution. This

is a critical step and can be achieved by centrifugation followed by careful removal of the

supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[16]

Sample Dilution: Dilute the clear, saturated supernatant with a suitable solvent to bring the

concentration within the linear range of the analytical method.

Quantification: Analyze the concentration of the diluted sample using a validated analytical

method (e.g., HPLC-UV, LC-MS) against a standard curve prepared with the same
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compound.[18]

Calculation: Multiply the measured concentration by the dilution factor to determine the

solubility of the compound in the buffer.

Visualization: Thermodynamic Solubility Workflow
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Caption: Workflow for thermodynamic solubility determination.

Section 5: Integrated Physicochemical Profile and
Drug-Likeness
The individual physicochemical parameters do not act in isolation. Their interplay defines the

molecule's overall "drug-likeness" and its suitability for a specific therapeutic purpose, such as

targeting the central nervous system.
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Summary of Physicochemical Properties:

Property Predicted Value
Implication for Drug
Development

Molecular Weight 226.41 g/mol

Favorable (<500 Da),

suggesting good potential for

passive diffusion.[7]

cLogP ~3.5 - 4.5

High lipophilicity, may require

balancing to optimize solubility

and minimize off-target effects.

LogD at pH 7.4 ~2.0 - 3.0
Within the optimal range for

BBB penetration.[12]

pKa (most basic) ~10.5 - 11.0

Significantly protonated at pH

7.4, which will enhance

solubility but may reduce

passive diffusion of the free

base.

H-Bond Donors 1 (from the N-H) Favorable (<5).

H-Bond Acceptors 2 (the two N atoms) Favorable (<10).

Polar Surface Area (PSA) ~15-25 Å²

Low PSA is highly favorable for

BBB penetration (< 90 Å² is a

common guideline).[11]

Blood-Brain Barrier Permeability Analysis: The ability of a compound to cross the BBB is

governed by a combination of factors.[11] Small, lipophilic molecules with low hydrogen

bonding potential are more likely to cross via passive diffusion.[7][10]

Based on its profile, N-Pentyl-1-(propan-2-yl)piperidin-4-amine has several characteristics

that favor CNS penetration:

Low Molecular Weight: Well under the typical 400-500 Da cutoff.[7]

Optimal Lipophilicity: The predicted LogD at pH 7.4 falls within the desired range.
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Low PSA and H-Bonding: The molecule has a limited number of polar groups.

The primary factor that may modulate its BBB penetration is its high basicity. While a significant

portion of the molecule will be protonated and less able to diffuse across the membrane, the

equilibrium between the charged and neutral species means a small fraction will always be in

the membrane-permeable free base form, allowing it to cross the BBB.

Visualization: Physicochemical Factors Influencing BBB Penetration
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Caption: Interplay of properties governing Blood-Brain Barrier (BBB) transit.

Conclusion
N-Pentyl-1-(propan-2-yl)piperidin-4-amine presents a physicochemical profile characteristic

of a lipophilic, basic compound with strong potential for penetrating the blood-brain barrier. Its

low molecular weight, optimal LogD at physiological pH, and low polar surface area are all

favorable indicators for a CNS-acting agent. However, its high lipophilicity and relatively low

predicted aqueous solubility are critical parameters that must be carefully managed during drug
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development to ensure adequate bioavailability and a favorable safety profile. The

experimental protocols detailed in this guide provide the necessary framework for obtaining

robust, empirical data to validate these predictions and inform the strategic progression of this

or any similarly structured compound from a promising hit to a viable clinical candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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